Sub‑nanomolar Bivalent Binding Affinity to BRD4 Full‑Length Protein
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using full-length BRD4 protein, AZD5153 exhibited an IC50 of 0.51 nM, compared to the monovalent inhibitor JQ1 which had an IC50 of 32 nM under identical conditions [1]. This represents a 63‑fold improvement in potency attributable to simultaneous engagement of BD1 and BD2.
| Evidence Dimension | BRD4 full‑length inhibition (IC50) |
|---|---|
| Target Compound Data | 0.51 nM |
| Comparator Or Baseline | JQ1: 32 nM |
| Quantified Difference | 63‑fold lower IC50 for AZD5153 |
| Conditions | TR‑FRET assay, full‑length BRD4 protein, 1 hour pre‑incubation |
Why This Matters
The 63‑fold higher potency enables lower compound concentrations in cellular assays, reducing off‑target risks and improving cost‑efficiency for dose‑response studies.
- [1] Bradbury RH, et al. J Med Chem. 2018;61(21):9589-9610 (Table 1, compound 32 vs JQ1). View Source
